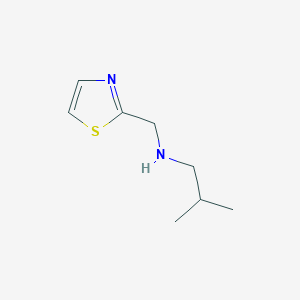

Isobutyl-thiazol-2-ylmethyl-amine

Description

Context of Thiazole (B1198619) Heterocycles in Modern Chemical Biology

Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, is a fundamental building block found in numerous biologically active molecules. wikipedia.orgslideshare.net Its unique electronic properties and ability to engage in various molecular interactions have made it a privileged scaffold in chemical biology. The thiazole ring is planar and aromatic, a characteristic that contributes to its stability. wikipedia.orgslideshare.net

This structural motif is present in a variety of natural products, including vitamin B1 (thiamine), which is essential for numerous metabolic processes. tandfonline.comnih.gov The thiazole moiety in thiamine (B1217682) plays a crucial role in its catalytic activity. Beyond vitamins, thiazoles are found in complex natural products with potent biological activities, such as the anticancer agent bleomycin (B88199) and epothilones. wikipedia.org The biosynthesis of many thiazole-containing natural products often involves the cyclization of cysteine, which provides the N-C-C-S backbone of the ring. wikipedia.org The prevalence of the thiazole ring in such a diverse array of biomolecules underscores its evolutionary selection as a stable and versatile chemical scaffold for biological function.

Significance of the Thiazole Scaffold in Contemporary Medicinal Chemistry Research

The thiazole nucleus is a highly sought-after scaffold in medicinal chemistry due to its wide spectrum of pharmacological activities. nih.govbenthamdirect.com Its derivatives have been extensively investigated and have led to the development of numerous clinically approved drugs. globalresearchonline.netbohrium.com The versatility of the thiazole ring allows it to serve as a pharmacophore, a bioisosteric replacement for other functional groups, or as a linker to connect different parts of a molecule. globalresearchonline.net

The significance of the thiazole scaffold is highlighted by its presence in drugs with diverse therapeutic applications, including:

Antimicrobial agents : Thiazole derivatives have shown potent antibacterial and antifungal properties. globalresearchonline.netnih.gov

Antiviral drugs : Ritonavir, an anti-HIV medication, contains a thiazole ring, demonstrating its importance in combating viral infections. globalresearchonline.netglobalresearchonline.net

Anticancer agents : Dasatinib, a kinase inhibitor used in cancer therapy, features a thiazole core. globalresearchonline.netglobalresearchonline.net

Anti-inflammatory drugs : Meloxicam and fanetizole (B1215343) are examples of non-steroidal anti-inflammatory drugs (NSAIDs) that incorporate the thiazole structure. globalresearchonline.net

The ability of the thiazole ring to be readily functionalized allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. globalresearchonline.netresearchgate.net This has led to the generation of large libraries of thiazole derivatives for screening against a wide range of biological targets. nih.govresearchgate.net Consequently, the thiazole scaffold remains a central focus in the quest for new and improved therapeutic agents. nih.govspast.org

Research Trajectories for Isobutyl-thiazol-2-ylmethyl-amine and Related Thiazole Derivatives

Research into this compound and its analogs is indicative of the broader trend in medicinal chemistry to explore the therapeutic potential of substituted thiazoles. A key research trajectory for derivatives of this compound has been in the area of neurodegenerative diseases, specifically Alzheimer's disease. nih.gov

One study reported on N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d] nih.govacs.orgdioxole-5-carboxamide, a derivative of this compound, as a selective inhibitor of butyrylcholinesterase (BuChE). nih.gov BuChE is considered a relevant target in the progression of Alzheimer's disease. nih.gov The research involved the synthesis and evaluation of numerous analogs to identify compounds with optimal inhibitory activity and selectivity. nih.gov This work highlights a clear research direction: the design and synthesis of novel thiazole derivatives as potential treatments for neurodegenerative disorders. nih.gov

Furthermore, the broader class of thiazole derivatives continues to be explored for a multitude of other therapeutic applications. Research is ongoing to develop new thiazole-based compounds with enhanced activity against drug-resistant cancer cells and infectious microbes. nih.govnih.gov The discovery that specific substitutions on the thiazole ring can modulate activity against different biological targets suggests that future research will likely focus on creating highly specific and potent therapeutic agents. nih.gov For instance, some thiazole derivatives have been designed as inhibitors of cancer cell migration and invasion, a critical aspect of metastasis. nih.gov

The continued exploration of the chemical space around the thiazole scaffold, including compounds like this compound, promises to yield new lead compounds for drug discovery programs targeting a wide array of diseases. nih.govbenthamdirect.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-7(2)5-9-6-8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSRMJOAVCEUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isobutyl Thiazol 2 Ylmethyl Amine and Analogues

Foundational Synthetic Approaches for Thiazole (B1198619) Core Construction

The construction of the thiazole ring is a cornerstone of synthesizing a vast array of chemical compounds. chemhelpasap.com The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a prevalent scaffold in many biologically active molecules. cutm.ac.innih.gov

Hantzsch Reaction Applications

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a fundamental and widely used method for constructing the thiazole ring. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The process is known for its simplicity and generally high yields. chemhelpasap.com The reaction commences with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl, leading to the formation of the thiazole ring through the loss of water and a hydrogen halide. chemhelpasap.comyoutube.com

A common variation of this synthesis utilizes thiourea (B124793) as the thioamide component, reacting with an α-haloketone to produce 2-aminothiazoles. organic-chemistry.org This approach is particularly efficient and can often be performed under solvent-free conditions, making it an environmentally friendly option. organic-chemistry.org Microwave-assisted Hantzsch reactions have also been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Haloketone | Thioamide/Thiourea | Product | Reference |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Phenylthiourea | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

| 2-Bromoacetophenones | Thiourea or Selenourea | 2-Aminothiazoles or 2-Amino-1,3-selenazoles | organic-chemistry.org |

Cyclization Reactions in Thiazole Ring Formation

Beyond the Hantzsch synthesis, other cyclization strategies are employed to form the thiazole ring. One such method involves the rearrangement of α-thiocyanoketones in the presence of a strong acid like concentrated sulfuric acid. cutm.ac.in Another approach, the Cook-Heilbron synthesis, utilizes the reaction of α-aminonitriles with carbon disulfide to yield substituted thiazoles. cutm.ac.in

Domino reactions, which involve a cascade of transformations in a single step, have also been developed for thiazole synthesis. For instance, the reaction of propargyl bromides with thioureas can lead to the formation of 2-aminothiazoles under microwave irradiation, often in a matter of minutes and with high yields. organic-chemistry.org Furthermore, photocatalytic reactions between enaminones and thioureas provide a pathway to thiazoles through the formation of C-S and C-N bonds at ambient temperature. organic-chemistry.org

Expedited Synthesis Protocols for Thiazole Derivatives

To streamline the synthesis of thiazole derivatives, researchers have developed expedited protocols that are often more efficient and environmentally benign than traditional methods.

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resources, and waste reduction. Several one-pot methods for synthesizing thiazole derivatives have been reported. nih.govacgpubs.orgresearchgate.net These often involve multi-component reactions where three or more starting materials react to form the desired product in a single operation. acgpubs.org

For example, a three-component reaction involving an α-haloketone, a thioamide or thiourea, and another carbonyl compound can be used to generate diverse thiazole derivatives. acgpubs.orgresearchgate.net Chemoenzymatic one-pot syntheses have also been developed, utilizing enzymes like trypsin to catalyze the formation of thiazole derivatives with high yields under mild conditions. nih.gov A copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols has also been described for the construction of functionalized thiazoles. acs.org

Table 2: Examples of One-Pot Thiazole Syntheses

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, various carbonyl compounds | Neat, room temperature | 4-Hydroxy-3-[2-(N'-substituted-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one derivatives | acgpubs.org |

| Substituted 2-bromo-1-phenylethanone, thiosemicarbazide, various carbonyl species | Multicomponent reaction | Substituted 4-phenyl-1,3-thiazole derivatives | researchgate.net |

| Various amines, other reactants | Trypsin from porcine pancreas | Thiazole derivatives | nih.gov |

| Thioamides, ynals, alcohols | Copper(I) | Functionalized thiazoles | acs.org |

Strategic Derivatization of Isobutyl-thiazol-2-ylmethyl-amine and Related Amine-Containing Thiazoles

The amine functionality in this compound and other amine-containing thiazoles serves as a key handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially diverse properties. nih.govmdpi.com

Chemical Transformations of the Amine Functionality (e.g., Alkylation, Acylation, Condensation)

The primary amine group of 2-aminothiazoles can undergo various chemical transformations, including alkylation, acylation, and condensation reactions. nih.govmdpi.com

Alkylation: The alkylation of 2-aminothiazoles can occur on the exocyclic nitrogen atom or the ring nitrogen, depending on the reaction conditions. acs.org In the presence of a condensing agent like lithium amide, alkylation tends to occur on the exocyclic amine, yielding N-substituted 2-aminothiazoles. acs.org In the absence of such agents, nuclear N-alkylation to form 2-imino-3-substituted-thiazolines is often observed. acs.org The alkylation of amines with alcohols can also be achieved using specific catalysts that promote the reaction through intermediate aldehyde formation and reductive amination. youtube.com

Acylation: Acylation of the amine group is a common strategy to produce amide derivatives. nih.govyoutube.com This can be achieved by reacting the aminothiazole with acyl chlorides or acid anhydrides. nih.govmdpi.com The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct. nih.gov The resulting N-acyl-2-aminothiazoles are a significant class of compounds with various applications. nih.gov

Condensation: Condensation reactions of 2-aminothiazoles with aldehydes or ketones can lead to the formation of Schiff bases (imines). mdpi.com These reactions typically involve refluxing the aminothiazole with the carbonyl compound in a suitable solvent like ethanol. mdpi.com Furthermore, 2-aminothiazoles can undergo condensation reactions with other reagents, such as chloroformylsulphur chloride, to form fused heterocyclic systems. rsc.orgrsc.org

Table 3: Derivatization Reactions of Amine-Containing Thiazoles

| Reagent | Reaction Type | Product Type | Reference |

| Alkyl halides | Alkylation | N-alkylated or nuclear N-alkylated thiazoles | acs.org |

| Acyl halides/Anhydrides | Acylation | N-Acyl-2-aminothiazoles | nih.govmdpi.com |

| Aldehydes/Ketones | Condensation | Schiff bases (Imines) | mdpi.com |

| Chloroformylsulphur chloride | Condensation | Fused 1,2,4-thiadiazolones | rsc.org |

Modifications of the Thiazole Ring System

The thiazole ring is a fundamental structural component in a vast array of biologically active compounds. researchgate.net Its synthesis and subsequent modification are central to the development of new chemical entities. The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, makes it a versatile synthon for creating a wide range of novel compounds. nih.gov

Classic methods for constructing the thiazole ring, such as the Hantzsch thiazole synthesis, remain highly relevant. nih.govyoutube.com This method typically involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com For instance, the reaction of an alpha-haloketone with thiourea is a common strategy to produce 2-aminothiazole (B372263) derivatives. youtube.com

Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. These include multi-component reactions and the use of various catalysts to improve yields and simplify procedures. researchgate.net The starting materials for these syntheses are often varied, utilizing thiourea, thioamides, or thiosemicarbazones to build the thiazole scaffold. researchgate.net

Modifications to the thiazole ring can be achieved at various positions. For example, substitutions at the C-2, C-4, and C-5 positions can be performed to introduce different functional groups, thereby altering the molecule's properties. The selection of specific synthetic pathways and reagents allows for the targeted placement of substituents like aryl, alkyl, and halogen groups onto the thiazole core. nih.gov

A summary of common starting materials for thiazole synthesis is presented below:

| Starting Material | Key Reaction Type | Reference |

| α-Halocarbonyl compounds and Thioamides | Hantzsch Synthesis | youtube.com |

| Thiourea and α-Haloketones | Condensation | youtube.com |

| Thiosemicarbazones | Cyclization | researchgate.net |

Formation of Complex Hybrid Scaffolds

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds into a single entity. nih.gov This approach aims to develop compounds with potentially enhanced or novel biological activities compared to the individual components. researchgate.net The thiazole moiety is a popular building block in the design of such complex hybrid structures.

The synthesis of these hybrid molecules often involves linking the thiazole ring to other heterocyclic systems or bioactive cores. For example, bis-thiazole derivatives have been synthesized where two thiazole rings are connected to a central core like quinoxaline, thienothiophene, or piperazine. nih.govresearchgate.net The linkage is typically achieved through functionalized tethers, such as 2-phenoxy-N-arylacetamide groups. nih.gov

One documented approach involves the design and synthesis of hybrid compounds combining a 4-phenylthiazol-2-amine scaffold with pyrazinamide. nih.gov In this work, eighteen different hybrid compounds were prepared and characterized. nih.gov The general synthetic strategy often relies on the condensation of bis-thiosemicarbazones with appropriate α-haloketones or the reaction of bis(α-haloketones) with thiosemicarbazones. nih.gov

Another example is the synthesis of hybrid compounds containing both benzofuroxan (B160326) and 2-aminothiazole moieties. nih.govmdpi.com These are typically synthesized via an aromatic nucleophilic substitution reaction. nih.govmdpi.com The synthesis of hydrazinyl thiazole substituted coumarins represents another class of hybrid molecules, prepared through a two-step reaction sequence involving the formation of a thiosemicarbazone intermediate followed by reaction with phenacyl bromides. nih.gov

The table below showcases examples of hybrid scaffolds incorporating the thiazole ring:

| Hybrid Scaffold Components | Linkage Type | Reference |

| Bis-thiazole and Quinoxaline/Thienothiophene | 2-Phenoxy-N-arylacetamide | nih.gov |

| 4-Phenylthiazol-2-amine and Pyrazinamide | Carboxamide | nih.gov |

| Benzofuroxan and 2-Aminothiazole | Aromatic Nucleophilic Substitution | nih.govmdpi.com |

| Coumarin and Hydrazinyl Thiazole | Iminic double bond | nih.gov |

| Bis-thiazole and Piperazine | Phenoxyacetyl linker | researchgate.net |

These synthetic strategies underscore the versatility of the thiazole scaffold in constructing complex molecular architectures with the potential for diverse applications.

In Vitro Biological Activity Investigations of Isobutyl Thiazol 2 Ylmethyl Amine and Thiazole Analogues

Antimicrobial Research Paradigms

The thiazole (B1198619) ring is a core structure in many compounds that exhibit a wide array of biological activities, including antimicrobial effects. nih.gov The versatility of the thiazole scaffold allows for chemical modifications that can enhance its potency against various pathogens. nih.gov

Thiazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of newly synthesized heteroaryl(aryl) thiazole derivatives showed moderate antibacterial activity. nih.gov One of the most effective compounds in this series, featuring a 2-(3,4-dimethoxyphenyl)ethanamine substituent, displayed a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in the range of 0.23–0.7 mg/mL and 0.47–0.94 mg/mL, respectively. nih.gov Another study on 1,2,3-triazole-thiazole hybrids reported promising inhibitory activity against bacterial strains with MIC values ranging from 2.8 to 15.7 µM. researchgate.net

In a different study, N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives were synthesized and screened for their in vitro antimicrobial activity. nih.gov Several of these compounds showed good activity against Staphylococcus aureus. nih.gov Specifically, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown potent activity, with an isopropyl substituted derivative exhibiting a low MIC of 3.9 μg/mL against S. aureus. nih.gov Furthermore, certain 2-aminothiazole (B372263) derivatives have been reported as potent antibacterial agents, in some cases more active than ampicillin (B1664943) and streptomycin. nih.gov

| Compound/Analogue | Bacterial Strain | Activity (MIC/MBC/IC50) | Reference |

|---|---|---|---|

| Heteroaryl(aryl) thiazole derivative (Compound 3) | Various bacteria | MIC: 0.23–0.7 mg/mL; MBC: 0.47–0.94 mg/mL | nih.gov |

| 1,2,3-Triazole-thiazole hybrids (Compounds 8i, 8k, 8l) | Bacillus subtilis MTCC 121 | IC50: 6.6, 16.6, 15.9 µM (biofilm inhibition) | researchgate.net |

| 1,2,3-Triazole-thiazole hybrids (Compounds 8k, 8l) | Staphylococcus aureus MTCC 96 | IC50: 13.5, 12.0 µM (biofilm inhibition) | researchgate.net |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl substituted) | Staphylococcus aureus | MIC: 3.9 µg/mL | nih.gov |

| Thiophene derivative (Compound 13) | Staphylococcus aureus | MIC: 3.125 µg/mL | nih.gov |

The antifungal potential of thiazole derivatives has also been a subject of extensive research. A study on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL and Minimum Fungicidal Concentration (MFC) values from 0.015 to 31.25 µg/mL. mdpi.com

Similarly, thiopyrano[2,3-d]thiazole derivatives have been noted for their high activity against various pathogenic fungi, including Trichoderma harzianum, Penicillium simplex, Candida albicans, Mucor hiemalis, and Aspergillus oryzae, with efficacy comparable to fluconazole. nih.gov In another study, a thiazole derivative (compound 3) and a pyrazolo[1,5-a]pyrimidine (B1248293) (compound 21b) showed potent in vitro antifungal activity against Aspergillus fumigatus and Fusarium oxysporum with MICs of 6.25 µg/mL. nih.gov Furthermore, certain functionally substituted 2-aminothiazole derivatives exhibited good antifungal activity, often better than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov

| Compound/Analogue | Fungal Strain | Activity (MIC/MFC) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | MIC: 0.008–7.81 µg/mL; MFC: 0.015–31.25 µg/mL | mdpi.com |

| Thiazole derivative (Compound 3) | Aspergillus fumigatus, Fusarium oxysporum | MIC: 6.25 µg/mL | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (Compound 21b) | Aspergillus fumigatus, Fusarium oxysporum | MIC: 6.25 µg/mL | nih.gov |

| Functionally substituted 2-aminothiazole derivatives | Various fungal strains | Good activity, often better than ketoconazole and bifonazole | nih.gov |

To understand the mechanism of action of these antimicrobial agents, researchers have investigated their potential enzymatic targets. Molecular docking studies suggest that the antibacterial activity of some heteroaryl(aryl) thiazole derivatives may stem from the inhibition of the E. coli MurB enzyme. nih.gov This enzyme is crucial for the biosynthesis of the bacterial cell wall. The same studies predicted that the antifungal activity of these compounds is likely due to the inhibition of 14a-lanosterol demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov

Molecular docking studies with functionally substituted 2-aminothiazole derivatives also pointed towards MurB inhibition as a probable mechanism for their antibacterial effects and inhibition of C. albicans CYP51 for their antifungal action. nih.gov Similarly, N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives have shown significant docking scores with C. albicans sterol 14-α demethylase (CYP51). nih.gov

Anticancer Potency in Cell-Based Assays

Thiazole-containing compounds have emerged as a promising class of anticancer agents, with many derivatives exhibiting potent activity against various cancer cell lines. nih.gov

A variety of thiazole analogues have been evaluated for their cytotoxic effects. For example, fused thiopyrano[2,3-d]thiazole derivatives have shown significant growth inhibition against the NCI60 panel of human cancer cell lines. nih.gov One of the most active compounds from this series demonstrated GI50 values (concentration for 50% growth inhibition) ranging from 0.37 to 0.67 μM across leukemia, non-small cell lung, colon, CNS, melanoma, prostate, and breast cancer cell lines. nih.gov

In another study, novel thiazolyl-pyrimidine derivatives were tested against several human cancer cell lines, with most showing moderate cytotoxicity. mdpi.com Two compounds from this series were particularly effective against Ishikawa and A549 cancer cell lines. mdpi.com Furthermore, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated for their ability to suppress the growth of MCF-7 and HepG2 cancer cells. nih.gov One derivative, compound 4c, was found to be highly active with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. nih.gov This compound also induced cell cycle arrest and apoptosis. nih.gov

| Compound/Analogue | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Fused Thiopyrano[2,3-d]thiazole (Compound 3f) | Leukemia, Lung, Colon, CNS, Melanoma, Prostate, Breast | GI50: 0.37–0.67 μM | nih.gov |

| Thiazolyl-pyrimidine (Compound 9) | Ishikawa, A549 | More efficient activity | mdpi.com |

| Thiazolyl-pyrimidine (Compound 30) | Ishikawa, A549 | More efficient activity | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | MCF-7 | IC50: 2.57 ± 0.16 µM | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | HepG2 | IC50: 7.26 ± 0.44 µM | nih.gov |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide (Compound 27) | HeLa | IC50: 1.6 ± 0.8 µM | nih.gov |

The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit various protein kinases, which are key regulators of cell growth and proliferation. The 2-aminothiazole structure has been identified as a novel template for Src family kinase inhibitors. acs.org

A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered to be highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). One compound in this series exhibited a Ki of 1 nM for CDK4 and 34 nM for CDK6. In silico studies of aminobenzylnaphthols suggested that their anticancer activity could be due to the inhibition of CDK2, among other targets. acs.org

Furthermore, a class of novel thiazole amine compounds was found to inhibit the receptor tyrosine kinase KIT, including the D816V mutation which is often resistant to other inhibitors. researchgate.net Bi-thiazole-2,2'-diamines have been identified as a new chemical scaffold for developing inhibitors for JNK and p38-γ MAPKs, as well as other kinases like PKBβ/Aktβ. mdpi.com

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition Studies

Fibroblast Growth Factor Receptor 1 (FGFR1) is a tyrosine kinase receptor that plays a crucial role in cell proliferation, differentiation, and angiogenesis. Its dysregulation is implicated in various cancers, making it a significant target for anticancer drug development. nih.gov

In the search for novel FGFR1 inhibitors, a series of 2-aryl-5-methylthiazole analogues linked to structurally diverse basic heads were synthesized and evaluated. nih.gov Many of these compounds demonstrated potent antiproliferative effects against breast cancer cell lines, with notable activity against the highly metastatic MDA-MB-231 cell line. nih.gov Subsequent bioassays confirmed that these analogues act as ATP-competitive inhibitors of FGFR1, with some exhibiting IC50 values in the low micromolar to nanomolar range. nih.gov

Another study focused on thiazol-2-amine derivatives as potential FGFR1 inhibitors. nih.gov Through a process of pharmacophore modeling, virtual screening, and chemical synthesis, a lead compound was identified that exhibited 56.87% inhibition of FGFR1 activity at a concentration of 50 µM. nih.gov This compound also showed promising cellular activity, indicating its potential for further optimization as an anticancer agent. nih.gov

Table 1: FGFR1 Inhibition by Thiazole Analogues

| Compound Class | Key Findings | Reference |

|---|---|---|

| 2-aryl-5-methylthiazole analogues | Exhibited strong antiproliferative activities against breast cancer cell lines and acted as ATP-competitive inhibitors of FGFR1 with IC50 values in the low micromolar to nanomolar range. | nih.gov |

| Thiazol-2-amine derivatives | A lead compound showed 56.87% inhibition of FGFR1 activity at 50 µM and demonstrated good cellular activity. | nih.gov |

Enzyme Inhibition Studies (Beyond Antimicrobial and Anticancer Targets)

The inhibitory effects of isobutyl-thiazol-2-ylmethyl-amine and its analogues extend beyond their anticancer properties, encompassing a variety of enzymes involved in different physiological processes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov

Several studies have highlighted the potential of thiazole derivatives as cholinesterase inhibitors. A series of N-phenylthiazol-2-amine derivatives were screened for their inhibitory activity against AChE and BChE. nih.gov Among them, N-(2,3-dimethylphenyl)thiazol-2-amine emerged as a particularly potent inhibitor, with IC50 values of 0.009 µM for AChE and 0.646 µM for BChE. nih.gov

In another investigation, benzimidazole-based thiazole analogues were synthesized and evaluated. mdpi.com These compounds displayed significant inhibitory potential against both AChE and BChE, with IC50 values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BChE. mdpi.com Notably, some of these analogues were more potent than the standard drug, donepezil. mdpi.com

Furthermore, a series of 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives were synthesized and tested. mdpi.com While most compounds showed weak inhibition of BChE, several exhibited significant AChE inhibitory activity. mdpi.com Compound 2i, in particular, was the most active in this series, with an IC50 value of 0.028 µM, comparable to that of donepezil. mdpi.com

Other research on thiazole derivatives has also demonstrated their potential as cholinesterase inhibitors. nih.govscilit.com For instance, certain thiazolostilbenes have been investigated for their AChE and BChE inhibitory activity. nih.gov Additionally, some thiazole derivatives synthesized from 1-[2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetyl]thiosemicarbazide showed promising AChE inhibition, with the most potent compound having an IC50 of 25.5 µg/mL. scilit.com

Table 2: Cholinesterase Inhibition by Thiazole Analogues

| Compound Series | Target Enzyme(s) | Potency (IC50) | Reference |

|---|---|---|---|

| N-phenylthiazol-2-amine derivatives | AChE, BChE | Most active: 0.009 µM (AChE), 0.646 µM (BChE) | nih.gov |

| Benzimidazole-based thiazoles | AChE, BChE | 0.10-11.10 µM (AChE), 0.20-14.20 µM (BChE) | mdpi.com |

| 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives | AChE | Most active: 0.028 µM | mdpi.com |

| Thiazole derivatives from 1-[2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetyl]thiosemicarbazide | AChE | Most active: 25.5 µg/mL | scilit.com |

α-Glucosidase is an enzyme that plays a critical role in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov

Research has explored the potential of thiazole derivatives as α-glucosidase inhibitors. One study investigated a series of twenty new benzylidene-hydrazinyl-thiazole inhibitors and found that the positional isomerism of a methyl group on their piperidine (B6355638) ring significantly influenced their potency and selectivity. nih.gov The 4-methyl derivatives generally showed greater selectivity and stronger molecular interactions with the enzyme compared to their 3-methyl counterparts. nih.gov Most of these compounds acted as noncompetitive inhibitors. nih.gov

The glyoxalase system, comprising glyoxalase I and glyoxalase II, is essential for detoxifying reactive ketoaldehydes like methylglyoxal. nih.gov While direct inhibition of glyoxalase enzymes by this compound is not extensively documented in the provided context, the broader family of thiazole-containing compounds has been studied in relation to this system. For instance, in Trypanosoma brucei, a parasite with a high glucose turnover, the glyoxalase system is of particular interest. nih.gov These organisms possess a trypanothione-dependent glyoxalase II, and it has been shown that S-acetyl- and S-propionyltrypanothione are excellent substrates for this enzyme, suggesting a role for it as a general trypanothione (B104310) thioesterase. nih.gov

Pancreatic lipase (B570770) is a key enzyme in the digestion and absorption of dietary fats. researchgate.net Its inhibition is a recognized strategy for managing obesity. researchgate.net

Novel thiazole-benzimidazole conjugates have been designed and investigated as potential pancreatic lipase inhibitors. researchgate.net In silico screening identified promising candidates, which were then synthesized and tested in vitro. researchgate.net These studies aim to leverage the synergistic effects of combining bioactive thiazole and benzimidazole (B57391) heterocycles to develop potent anti-obesity agents. researchgate.net While specific IC50 values for this compound are not provided, this line of research underscores the potential of the broader thiazole chemical space in targeting lipase. researchgate.netnih.gov

In Vitro Receptor Binding and Ligand-Target Interactions

The interaction of thiazole derivatives with various receptors and other molecular targets has been a focus of research to understand their mechanisms of action.

Molecular docking and simulation studies have been instrumental in elucidating these interactions. For instance, in the context of cholinesterase inhibition, docking studies have helped to visualize the binding of N-phenylthiazol-2-amine derivatives to the active sites of AChE and BChE. nih.gov Similarly, for benzimidazole-based thiazole inhibitors, molecular docking has provided insights into the interactions with amino acid residues in the enzyme's active site, supporting the experimental findings. mdpi.com

In the realm of anticancer research, thiazolyl-isatin derivatives have been shown to interact with key proteins involved in tumorigenesis and chemoresistance. nih.gov For example, certain derivatives were found to inhibit Akt2 and decrease the mRNA expression of P-glycoprotein and Vimentin in breast cancer cell lines. nih.gov

Furthermore, the binding of pyridine-thiazole-based metal complexes to DNA has been investigated. nih.gov These studies revealed an intercalative mode of interaction with calf thymus DNA, with binding constants (Kb) in the range of 7.11 × 10^5 to 9.29 × 10^5 M^-1. nih.gov Molecular dynamics simulations have further corroborated these findings, showing the stability of the DNA-ligand complexes. nih.gov

The interaction of N-(thiazol-2-yl)-benzamide analogues with the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, has also been characterized. nih.gov These compounds were identified as the first selective antagonists of ZAC, acting as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor. nih.gov

Quantitative Receptor Binding Affinity Determinations

The quantitative assessment of binding affinity is a cornerstone of in vitro pharmacology, providing a numerical measure of the interaction strength between a ligand and its receptor. For thiazole analogues, these determinations have been crucial in identifying potent and selective compounds for various therapeutic targets.

Research has demonstrated the ability of thiazole derivatives to bind to a range of receptors with varying affinities. For instance, a series of N-[4-(2-pyridyl)thiazol-2-yl]benzamides displayed adenosine (B11128) receptor affinities in the micromolar range. nih.gov Further modifications led to the development of thiadiazole derivatives with significantly higher potency. nih.gov Notably, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) exhibited a high affinity for the adenosine A1 receptor with a Ki value of 7 nM. nih.gov Another analogue, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472), also showed potent A1 antagonism with a Ki of 20 nM. nih.gov

In the realm of oncology, thiazole-based compounds have been evaluated as inhibitors of critical signaling proteins. A study on 2,3,4-trisubstituted thiazoles as dual inhibitors of EGFR and BRAFV600E reported GI₅₀ values ranging from 37 to 86 nM against several human cancer cell lines. nih.gov The most potent of these compounds demonstrated IC₅₀ values for EGFR and BRAFV600E inhibition in the range of 89 to 98 nM and 50 to 68 nM, respectively. nih.gov Another investigation into thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors found that compound 2b was a potent inhibitor of both COX-1 and COX-2, with IC₅₀ values of 0.239 µM and 0.191 µM, respectively. acs.org

The following table summarizes the binding affinities and inhibitory concentrations of selected thiazole analogues against various biological targets.

| Compound/Analogue Class | Target | Assay Type | Affinity/Potency (IC₅₀/Kᵢ/GI₅₀) |

| N-[4-(2-pyridyl)thiazol-2-yl]benzamides | Adenosine Receptors | Binding Assay | Micromolar range |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) | Adenosine A₁ Receptor | Binding Assay | 7 nM (Kᵢ) |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472) | Adenosine A₁ Receptor | Binding Assay | 20 nM (Kᵢ) |

| 2,3,4-trisubstituted thiazoles (compounds 3a, 3c, 3d, 3f) | Human Cancer Cell Lines | Antiproliferative Assay | 37 - 86 nM (GI₅₀) |

| 2,3,4-trisubstituted thiazoles (compounds 3a, 3c, 3d, 3f) | EGFR-TK | Inhibitory Assay | 89 - 98 nM (IC₅₀) |

| 2,3,4-trisubstituted thiazoles (compounds 3a, 3c, 3d, 3f) | BRAFV600E | Inhibitory Assay | 50 - 68 nM (IC₅₀) |

| Thiazole carboxamide derivative (2b) | COX-1 | Inhibitory Assay | 0.239 µM (IC₅₀) |

| Thiazole carboxamide derivative (2b) | COX-2 | Inhibitory Assay | 0.191 µM (IC₅₀) |

| Acylaminopyridines with thiazole moiety | GSK-3β | Inhibitory Assay | 100 nM (IC₅₀) |

| 1,3-thiazole-5-carboxylic acid derivative (compound 33) | Casein Kinase 2 (CK2) | Kinase Assay | 0.4 µM (IC₅₀) |

Characterization of Specific Receptor Ligand Interactions

Detailed characterization of the interactions between thiazole analogues and specific receptors has provided valuable insights into their mechanisms of action and has guided the design of more selective compounds.

Dopamine (B1211576) D2 Receptor: The interaction of thiazole analogues with dopamine receptors has been a subject of investigation. A study focused on aminothiazole analogues of known dopaminergic agonists, such as apomorphine, to evaluate their activity at dopamine autoreceptors. nih.gov The enantiomers of 2,6-diaminotetrahydrobenzothiazole were synthesized and tested, revealing that the S enantiomer, (-)-5, was the most active compound. nih.gov This compound demonstrated a pronounced selectivity for dopamine autoreceptors, as evidenced by its ability to inhibit dopamine synthesis without inducing stereotyped behavior, which is typically associated with postsynaptic dopamine receptor agonism. nih.gov This suggests that specific thiazole structures can be designed to selectively target presynaptic dopamine D2 receptors, which play a crucial role in modulating dopamine release.

P-glycoprotein (P-gp): P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer and affects the pharmacokinetics of many drugs. researchgate.netresearchgate.net A series of (S)-valine-derived thiazole-containing peptidomimetic oligomers were designed and evaluated as inhibitors of human P-glycoprotein. nih.gov The study found that the inhibitory activity was dependent on the size and lipophilicity of the molecules. nih.gov While monomeric thiazole units showed negligible P-gp inhibition, linear and cyclic trimers were identified as the most potent inhibitors, with IC₅₀ values around 1.5 µM, comparable to third-generation P-gp inhibitors like tariquidar. nih.gov These findings highlight the potential of thiazole-based structures to modulate the function of important drug transporters.

Mechanistic Studies of Target Engagement

Mechanistic studies are essential for understanding how a ligand interacts with its target at a molecular level. For thiazole analogues, various assays have been employed to elucidate their mode of action.

Competitive Binding and Radioligand Assays: Competitive binding assays are a common method to determine the affinity of a test compound for a receptor by measuring its ability to displace a labeled ligand (radioligand). This approach has been widely used in the study of thiazole derivatives. For example, the determination of Ki values for thiazole analogues at adenosine receptors involved competitive binding experiments with radiolabeled antagonists. nih.gov Similarly, the evaluation of 2-amino thiazole derivatives as potential Aurora kinase inhibitors involved computational docking studies to predict binding interactions, which are then ideally confirmed by experimental binding assays. acs.org

A specific example of a mechanistic study is the use of a fluorescent intercalator displacement (FID) assay to investigate the binding of helix-threading peptides (HTPs) containing thiazole orange to RNA. nih.gov In this assay, the fluorescence of thiazole orange is enhanced upon binding to RNA. The addition of an HTP that binds to the RNA displaces the thiazole orange, leading to a decrease in fluorescence. nih.gov This method allows for the determination of binding affinities (expressed as IC₅₀ and apparent Kᴅ values) and provides insights into the structure-activity relationships of RNA-binding molecules. nih.gov Such assays are instrumental in confirming direct target engagement and in characterizing the competitive or non-competitive nature of the interaction.

Furthermore, in the study of P-gp inhibitors, the mechanism of action of thiazole-containing peptides was investigated through multiple assays, including the inhibition of photolabeling of P-gp with [¹²⁵I]-IAAP and ATPase activity assays. nih.gov The inhibition of [¹²⁵I]-IAAP labeling provides direct evidence of binding to the transporter. nih.gov

Structure Activity Relationship Sar Elucidation of Isobutyl Thiazol 2 Ylmethyl Amine Analogues

Correlation between Structural Features and In Vitro Biological Activity

The in vitro biological activity of isobutyl-thiazol-2-ylmethyl-amine analogues is intricately linked to their structural characteristics. Research has demonstrated that even minor alterations to the molecular framework can lead to significant changes in efficacy and selectivity. A notable example is the investigation of N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d] Current time information in Bangalore, IN.nih.govdioxole-5-carboxamides as selective butyrylcholinesterase (BuChE) inhibitors. nih.gov In a study that synthesized and evaluated 33 analogues, a clear correlation between structural modifications and inhibitory activity was established. nih.gov

The core scaffold, consisting of the isobutyl group, the thiazole (B1198619) ring, and the methylamine (B109427) linker, is fundamental to the observed biological effects. The thiazole ring, a common motif in pharmacologically active compounds, serves as a versatile scaffold. nih.govmdpi.com The isobutyl group, a hydrophobic moiety, can contribute to binding affinity within the active site of target enzymes or receptors.

Systematic modifications of various parts of the molecule have provided insights into the SAR. For instance, in a series of 2-aminothiazoles, the central thiazole and a 2-pyridyl group at the C-4 position were found to be crucial for antitubercular activity, while the N-2 position allowed for significant flexibility and improvement in potency through the introduction of substituted benzoyl groups. nih.gov Similarly, in a different series of thiazole derivatives, the introduction of dihydroxy moieties on a phenyl ring attached to the thiazole core resulted in the most active compounds against monoamine oxidase (MAO) enzymes. nih.gov

The following table summarizes the in vitro activity of selected this compound analogues and related thiazole derivatives, illustrating the impact of structural changes on biological function.

| Compound ID | Modification | Target | In Vitro Activity (IC₅₀/Kᵢ) |

| 1 | N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d] Current time information in Bangalore, IN.nih.govdioxole-5-carboxamide | BuChE | - |

| 23 (analogue of 1) | Optimal analogue | BuChE | Promising inhibitor |

| 55 | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | 0.024 µM (MIC) |

| 3j | Dihydroxy moiety on phenyl ring | MAO-A | 0.134 ± 0.004 µM (IC₅₀) |

| 3t | Dihydroxy moiety on phenyl ring | MAO-B | 0.025 ± 0.001 µM (IC₅₀) |

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound analogues, several key pharmacophoric elements have been identified through SAR studies and computational modeling.

The central thiazole ring is a critical component of the pharmacophore, often acting as a scaffold to correctly orient other functional groups for optimal interaction with the biological target. mdpi.comnih.gov The nitrogen and sulfur atoms within the thiazole ring can participate in hydrogen bonding or other non-covalent interactions.

The isobutyl group attached to the methylamine linker is another important pharmacophoric feature, likely contributing to hydrophobic interactions within a binding pocket. The size and branching of this alkyl group can influence potency and selectivity.

Furthermore, the nature of the substituent at the 2-position of the thiazole ring and any aromatic or heterocyclic rings attached to the core structure are crucial determinants of activity. For example, in the case of the selective BuChE inhibitors, the benzo[d] Current time information in Bangalore, IN.nih.govdioxole-5-carboxamide moiety is a key pharmacophoric element. nih.gov Molecular docking studies of these inhibitors revealed interactions with specific amino acid residues in the active site gorge of BuChE, which likely contributes to their selectivity. nih.gov

Modulation of Molecular Scaffolds for Optimized Efficacy

The optimization of efficacy for this compound analogues involves the strategic modification of the molecular scaffold. This process aims to enhance the desired biological activity while minimizing off-target effects.

One common strategy is the modification of substituents on the thiazole ring. As demonstrated in the development of antitubercular 2-aminothiazoles, derivatization at the N-2 position of the aminothiazole with various substituted benzoyl groups led to a significant improvement in potency. nih.gov This highlights the importance of exploring the chemical space around a core scaffold.

Another approach involves the isosteric replacement of different parts of the molecule. For instance, replacing a phenyl ring with a different heterocyclic ring can alter the electronic properties and binding interactions of the compound, potentially leading to improved activity or selectivity. researchgate.net

The length and flexibility of the linker connecting the thiazole ring to other parts of the molecule can also be modulated. In a study of betulinic acid derivatives, the side chain attached to the core structure was found to be crucial for anti-HIV activity, with an amide linkage being more beneficial than an ester. nih.gov

The development of selective BuChE inhibitors based on the N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl) scaffold provides a clear example of scaffold modulation. The synthesis of 33 analogues with variations in the benzamide (B126) portion allowed for the identification of an optimal compound with enhanced inhibitory activity and a competitive binding mechanism. nih.gov These findings underscore the power of iterative design and synthesis in optimizing the efficacy of a lead compound.

Computational Chemistry and in Silico Methodologies

Molecular Docking Simulations for Ligand-Protein Interactions

No published studies were found that performed molecular docking simulations for Isobutyl-thiazol-2-ylmethyl-amine to predict its binding modes and affinities with any protein targets.

Quantum Chemical Calculations (e.g., Density Functional Theory)

There is no available research that has conducted quantum chemical calculations, such as Density Functional Theory (DFT), on this compound. Consequently, information regarding its conformational analysis, electronic structure, or predicted spectroscopic properties from these methods is not available.

Molecular Dynamics Simulations

A search of scientific databases yielded no molecular dynamics simulation studies involving this compound. As a result, there is no data on the stability and dynamics of this compound when complexed with any biological target.

Pharmacophore Modeling and Virtual Screening

Detailed research into the pharmacophore modeling and virtual screening of this compound is not extensively available in the public domain. However, the principles of these computational techniques can be described in the context of related thiazole (B1198619) derivatives.

Development of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore models are essential tools in computational drug design, representing the key steric and electronic features necessary for a molecule to interact with a specific biological target. The development of these models can follow two primary pathways: ligand-based and structure-based approaches.

Ligand-Based Models: When the three-dimensional structure of the target receptor is unknown, pharmacophore models can be generated from a set of known active ligands. This process involves aligning the molecules and identifying common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For a compound like this compound, a ligand-based model would be constructed by comparing its conformational space with other molecules known to be active against a particular target. The shared features would then be compiled into a 3D pharmacophore hypothesis.

Structure-Based Models: In cases where the crystal structure of the target protein is available, a structure-based pharmacophore model can be developed. This involves analyzing the interactions between the protein and a co-crystallized ligand within the binding site. The key interaction points—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—are mapped out to create a pharmacophore that represents the ideal binding pattern. This model can then be used to screen for new molecules that fit these criteria.

A study on novel thiazole derivatives as potential cyclophilin D inhibitors utilized both ligand-based and structure-based approaches to develop a 3D pharmacophore model from a training set of compounds.

Application in Identification of Novel Hit Compounds

Once a pharmacophore model is established and validated, it can be employed as a 3D query to screen large chemical databases in a process known as virtual screening. This allows for the rapid identification of "hit compounds"—molecules that possess the desired pharmacophoric features and are therefore likely to be active against the target of interest.

The process typically involves several stages of filtering. Initially, a large database of compounds is screened against the pharmacophore model. Molecules that match the query are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of promising candidates for experimental testing. For instance, in a search for topoisomerase I inhibitors, a validated pharmacophore model was used to screen over a million drug-like molecules, ultimately leading to the identification of six potential inhibitory molecules.

While direct applications involving this compound are not documented, this methodology has been successfully applied to other thiazole-containing compounds to discover novel bioactive agents.

In Silico Investigations of Corrosion Inhibition Mechanisms

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the mechanisms by which organic molecules inhibit corrosion. These in silico studies provide insights into the interaction between the inhibitor molecule and the metal surface at an atomic and electronic level.

For thiazole derivatives, in silico studies have shown that their corrosion inhibition properties are closely linked to their molecular structure. The presence of heteroatoms (nitrogen and sulfur) and π-electrons in the thiazole ring allows for strong adsorption onto metal surfaces, forming a protective layer that impedes the corrosion process.

DFT calculations can be used to determine various quantum chemical parameters that correlate with inhibition efficiency. These include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher E_HOMO values indicate a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower E_LUMO values suggest a higher capacity of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap): A smaller energy gap (E_LUMO - E_HOMO) generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

Molecular Dynamics simulations can model the adsorption behavior of the inhibitor molecules on the metal surface in a simulated corrosive environment. These simulations provide information on the binding energy, orientation of the molecules on the surface, and the formation of the protective film. Studies on related heterocyclic compounds have used MD simulations to confirm that the inhibitor molecules adsorb in a flat orientation, maximizing their contact with the metal surface and leading to effective corrosion inhibition.

While specific in silico corrosion studies for this compound are not found in the reviewed literature, the general principles derived from studies on other thiazole and thiadiazole derivatives suggest that it would likely act as a mixed-type inhibitor, adsorbing onto the metal surface through both physical and chemical interactions.

Analytical Techniques for the Characterization and Quantification of Isobutyl Thiazol 2 Ylmethyl Amine and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Isobutyl-thiazol-2-ylmethyl-amine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H bond, C-H bonds, C=N and C=C bonds of the thiazole (B1198619) ring, and C-N bonds.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretch: Aliphatic C-H stretching vibrations from the isobutyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the thiazole ring is expected around 3000-3100 cm⁻¹. researchgate.net

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the thiazole ring typically appear in the 1500-1650 cm⁻¹ region. cdnsciencepub.com Thiazole itself shows characteristic ring vibrations. cdnsciencepub.comresearchgate.netnist.gov

C-N Stretch: The C-N stretching vibration of the amine is expected in the 1000-1250 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| Thiazole Ring | C-H Stretch | 3000 - 3100 | Weak |

| Aliphatic Groups | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Thiazole Ring | C=N and C=C Stretch | 1500 - 1650 | Medium to Strong |

| Amine | C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve cleavage at the C-C and C-N bonds of the isobutyl group and the bond between the methylene group and the amine. Common fragmentation of the isobutyl group itself is well-documented. nist.gov The thiazole ring may also undergo characteristic fragmentation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| [M]⁺ | C₈H₁₄N₂S⁺ | Molecular Ion |

| [M-43]⁺ | C₅H₉N₂S⁺ | Loss of isopropyl radical (-CH(CH₃)₂) |

| [M-57]⁺ | C₄H₇N₂S⁺ | Loss of isobutyl radical (-CH₂CH(CH₃)₂) |

| [M-99]⁺ | C₃H₃S⁺ | Loss of isobutylamine (B53898) fragment |

| 99 | C₄H₅N₂⁺ | Thiazol-2-ylmethyl cation |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, byproducts, or other components in a mixture, as well as for its quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate compounds in a mixture, to determine the purity of a substance, and to monitor the progress of a reaction. For the analysis of this compound, a silica (B1680970) gel plate typically serves as the stationary phase. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or triethylamine) is often used. The addition of a small amount of a base like triethylamine (B128534) or ammonia (B1221849) can improve the peak shape of amines by preventing their interaction with the acidic silica gel. sciencemadness.org Visualization can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as ninhydrin (B49086) or iodine vapor.

Table 4: Typical TLC Systems for the Analysis of Thiazole Amines

| Stationary Phase | Mobile Phase Composition (v/v) | Detection Method |

|---|---|---|

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (e.g., 3:7 to 1:1) | UV (254 nm) |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (e.g., 9:1) | Iodine Vapor |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Methanol / Triethylamine (e.g., 8:1:1) | Ninhydrin Stain |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It offers high resolution and sensitivity. For this compound, reversed-phase HPLC is the most common mode.

Stationary Phase: A C18 (ODS) or C8 column is typically used. These non-polar stationary phases separate compounds based on their hydrophobicity.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.netacs.org The composition can be run in isocratic mode (constant composition) or gradient mode (composition changes over time) to achieve optimal separation.

Detection: UV detection is commonly employed, as the thiazole ring exhibits significant UV absorbance. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. The detection wavelength is typically set at the absorbance maximum of the compound. For some thiazole derivatives, this is in the range of 230-340 nm. researchgate.netresearchgate.net

Table 5: Exemplary HPLC Conditions for the Analysis of Thiazole Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-DAD at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

Pre-column Derivatization Strategies for Amine Analysis

Pre-column derivatization is a widely employed strategy in High-Performance Liquid Chromatography (HPLC) for the analysis of amines, including this compound. This technique involves chemically modifying the analyte before its introduction into the HPLC system. The primary goals of this modification are to enhance detectability, improve chromatographic separation, and increase the stability of the analyte. thermofisher.com Aliphatic amines like this compound often lack a significant chromophore or fluorophore, making their detection by common UV-Vis or fluorescence detectors challenging. sigmaaldrich.com Derivatization attaches a molecule (a tag) to the amine that possesses strong UV-absorbing or fluorescent properties, thereby significantly increasing the sensitivity and selectivity of the analysis. thermofisher.com

The process offers several advantages, such as flexibility in choosing reaction conditions to maximize yield and the ability to remove excess reagent or by-products before analysis, preventing potential interference with the chromatogram. mdpi.com An ideal derivatization reagent should react rapidly and completely with the target amine under mild conditions to form a single, stable product. creative-proteomics.com

For primary amines such as this compound, a variety of derivatization reagents are available. The choice of reagent depends on the analytical requirements, including the desired detection method (UV or fluorescence) and the complexity of the sample matrix. thermofisher.comgcms.cz The reaction typically involves the nucleophilic primary amine group of this compound attacking an electrophilic center in the derivatizing reagent.

Commonly used reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. This reaction is fast, occurs under aqueous conditions at room temperature, and is well-suited for automation. thermofisher.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. It is often used in conjunction with OPA for the comprehensive analysis of all amino acids. thermofisher.comnih.gov

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with primary and secondary amines to yield intensely fluorescent sulfonamide adducts. thermofisher.com

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which are UV-active. While effective, this reagent can be toxic and requires anhydrous conditions for the reaction. creative-proteomics.com

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts readily with primary amines in aqueous solutions under mild conditions, yielding highly stable and fluorescent derivatives with minimal by-products. sigmaaldrich.com

The derivatization process parameters, such as pH, temperature, and reaction time, are optimized to ensure the complete and reproducible conversion of the amine to its derivative. sigmaaldrich.commdpi.com For instance, the derivatization with DMQC-OSu is typically carried out at a pH of 7.5 and a temperature of 50°C for 40 minutes to maximize the yield. sigmaaldrich.com Following the reaction, the derivatized sample is injected into a reverse-phase HPLC column for separation and subsequent quantification.

Table 1: Comparison of Common Pre-column Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Target Amines | Detection | Key Advantages |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary | Fluorescence | Rapid reaction, automated, good for aqueous samples. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | Fluorescence | Forms stable derivatives, suitable for comprehensive amine analysis. thermofisher.comnih.gov |

| Dansyl Chloride | DNS-Cl | Primary & Secondary | Fluorescence | High fluorescence intensity, well-established method. thermofisher.com |

| Phenylisothiocyanate | PITC | Primary & Secondary | UV | Produces stable UV-active derivatives. creative-proteomics.com |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary | Fluorescence | Good selectivity in aqueous solutions, stable derivatives, minimal by-products. sigmaaldrich.com |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percentage) of a pure compound. For this compound, this method provides experimental verification of its chemical formula, C₈H₁₄N₂S. The technique is crucial for confirming the identity and purity of a newly synthesized batch of the compound.

The most common method for elemental analysis is combustion analysis. In this process, a small, precisely weighed sample of this compound is heated to a high temperature (around 1000°C) in a stream of oxygen. This combustion process quantitatively converts the elements present into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).

These combustion products are then passed through a series of specific detectors or absorption traps, which measure the amount of each gas produced. From these measurements, the mass of each element in the original sample can be calculated. The results are then expressed as a percentage of the total sample mass.

The theoretical elemental composition of this compound can be calculated from its molecular formula (C₈H₁₄N₂S) and the atomic masses of its constituent elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, S ≈ 32.06 u). The molecular weight of the compound is approximately 170.29 g/mol .

The theoretical percentages are:

Carbon (C): (8 * 12.011 / 170.29) * 100% ≈ 56.42%

Hydrogen (H): (14 * 1.008 / 170.29) * 100% ≈ 8.29%

Nitrogen (N): (2 * 14.007 / 170.29) * 100% ≈ 16.45%

Sulfur (S): (1 * 32.06 / 170.29) * 100% ≈ 18.83%

Experimentally determined values from elemental analysis should closely match these theoretical percentages, typically within a margin of ±0.4%, to confirm the empirical formula and the purity of the sample.

Table 2: Theoretical Elemental Composition of this compound (C₈H₁₄N₂S)

| Element | Symbol | Atomic Mass (u) | Count in Molecule | Total Mass per Molecule (u) | Percentage by Mass (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 56.42 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.29 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.45 |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.83 |

| Total | | | | 170.274 | 100.00 |

Future Academic Research Directions and Challenges

Design and Synthesis of Advanced Thiazole-based Molecular Architectures

The future of thiazole (B1198619) chemistry hinges on the development of innovative and efficient synthetic methodologies to create structurally complex and diverse molecular architectures. Research is moving beyond traditional synthesis in favor of more sophisticated and sustainable techniques.

Key Future Directions:

Molecular Hybridization: A prominent strategy involves creating hybrid molecules by conjugating thiazole moieties with other bioactive fragments, such as pyrazole, coumarin, or benzofuran. frontiersin.orgacs.org This approach aims to produce multifunctional agents with enhanced efficacy and potentially novel mechanisms of action. acs.org For instance, creating hybrids of an Isobutyl-thiazol-2-ylmethyl-amine core with other pharmacophores could yield compounds with synergistic or multi-target activities. nih.gov

Advanced Synthetic Methodologies: There is a growing emphasis on employing modern synthetic techniques to improve efficiency, yield, and environmental footprint. mdpi.com These include:

One-Pot, Multi-Component Reactions: These reactions allow for the synthesis of complex thiazole derivatives from simple precursors in a single step, increasing efficiency and reducing waste. researchgate.net

Eco-Friendly Catalysis: The use of biopolymeric catalysts, such as chitosan-grafted-poly(vinylpyridine), represents a move towards more sustainable and environmentally benign synthetic processes. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction conditions, leading to faster reaction times, higher yields, and improved purity of thiazole derivatives. mdpi.com

Scaffold Diversification: Future synthesis will focus on expanding the diversity of substitution patterns on the thiazole ring. While 2,4-disubstituted thiazoles are common, there is significant potential in exploring 2,5-disubstituted and 2,4,5-trisubstituted analogs to unlock new pharmacological properties. nih.gov The synthesis of molecules containing multiple thiazole rings is another area of interest, as this has been shown to enhance therapeutic activity. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Advantages | Representative Application | Reference |

| Hantzsch Thiazole Synthesis | Versatile, well-established for (3+2) heterocyclization. | Synthesis of thiazole-linked hybrids using phenacyl bromide. | acs.org |

| One-Pot Condensation | High efficiency, atom economy, reduced workup. | Three-component synthesis of thiazolo[4,5-b]indoles. | researchgate.net |

| Electrophilic Heterocyclization | Low-cost, efficient, allows for pharmacophore introduction. | Synthesis of nih.govnih.govthiazolo[3,2-b] frontiersin.orgmdpi.comnih.govtriazolium salts. | mdpi.com |

| Base-Catalyzed Cyclization | Straightforward, effective for specific precursors. | Synthesis of (Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles. | nih.gov |

Elucidation of Novel Biological Targets and Pathways

A primary challenge and opportunity lie in identifying and validating new biological targets for thiazole derivatives. While their roles as anticancer, antimicrobial, and anti-inflammatory agents are well-known, a deeper understanding of their molecular interactions is needed to develop next-generation therapeutics. researchgate.netfabad.org.trfrontiersin.org

Key Future Directions:

Multi-Targeted Inhibitors: Research is increasingly focused on designing thiazole derivatives that can simultaneously modulate multiple biological targets. frontiersin.orgnih.gov For example, compounds acting as dual inhibitors of kinases like EGFR/VEGFR-2 or PI3K/mTOR are being actively investigated for cancer therapy. frontiersin.orgnih.gov A compound like this compound could be a scaffold for developing inhibitors that hit complementary pathways, potentially overcoming drug resistance.

Targeting Protein-Protein Interactions: Moving beyond enzyme active sites, future research will likely explore the ability of thiazole derivatives to disrupt critical protein-protein interactions that drive disease progression.

Investigating Novel Pathways: Thiazole derivatives have shown efficacy against metastatic cancer cell migration and invasion, suggesting they may act on pathways distinct from cell proliferation. nih.gov Future work will aim to pinpoint these specific pathways and molecular players, such as the inhibition of matrix metalloproteinases (MMPs) or proteins like fascin (B1174746) involved in cell motility. acs.orgnih.gov

Antimicrobial Mechanisms: With rising antibiotic resistance, elucidating the precise mechanisms of action for antimicrobial thiazoles is crucial. acs.org Research will focus on identifying novel bacterial targets, such as DNA gyrase, topoisomerase IV, and enzymes involved in cell wall synthesis, to develop compounds that can combat resistant strains. acs.org

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in modern drug discovery. For thiazole derivatives, refining these models is essential for accurately predicting biological activity and guiding the design of more potent and selective compounds.

Key Future Directions:

Advanced QSAR Models: Future research will leverage more sophisticated computational techniques to build highly predictive 2D and 3D-QSAR models. The use of Genetic Function Approximation (GFA) and Artificial Neural Networks (ANN) can create robust models that correlate molecular descriptors with biological activity, such as anti-influenza or antimicrobial efficacy. researchgate.netnih.gov

Integration of Multiple Computational Tools: A holistic computational approach combining QSAR with molecular docking, molecular dynamics simulations, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions will become standard. nih.govrsc.org This integrated workflow allows for a comprehensive in silico assessment of a compound's potential before committing to costly synthesis and in vitro testing. nih.gov

Improving Predictive Accuracy: A significant challenge is to improve the predictive accuracy of existing models. This involves using larger and more diverse datasets for training and validation. nih.govnih.gov For instance, the Prediction of Activity Spectra for Substances (PASS) program has shown reliability in forecasting the biological activities of new thiazole derivatives, and further refinement of such tools is a key goal. nih.gov

Mechanism-Driven Modeling: Rather than relying solely on structural correlations, future models will increasingly incorporate mechanistic insights. Docking studies that predict the binding modes of thiazole derivatives within the active sites of specific targets (e.g., Akt, c-Met kinase, DNA gyrase) provide a rational basis for observed structure-activity relationships and guide further optimization. acs.orgnih.govnih.gov

Table 2: Performance of Different QSAR Modeling Techniques for Thiazole Derivatives

| Modeling Technique | Key Statistical Parameter(s) | Application Context | Reference |

| Factor Analysis (FA) & MLR | Explained Variance: 74.4%, Predicted Variance: 68.9% | Predicting human adenosine (B11128) A3 receptor antagonism. | nih.gov |

| Genetic Function Approximation (GFA) | Predicted Variance (r²): 0.753 | Predicting human adenosine A3 receptor antagonism. | nih.gov |

| GFA-MLR | Predicted Variance (R²pred): 0.7745 | Predicting anti-influenza (H1N1) activity. | nih.gov |

| kNN-MFA (3D-QSAR) | Predicted Variance (predictive r²): 0.4868 | Modeling antimicrobial activity. | researchgate.net |

Development of Robust Analytical Methodologies for Complex Matrices

As novel thiazole derivatives are developed, the need for sensitive and reliable analytical methods to detect and quantify them in complex biological matrices (e.g., plasma, tissue) becomes paramount. This is essential for pharmacokinetic studies, metabolism research, and eventual clinical monitoring.

Key Future Directions:

High-Sensitivity Detection: The development of advanced analytical techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), will be crucial for achieving the low detection limits required for pharmacological studies.